molecular formula C8H7BrO2 B14064759 (I+/-R)-I+/--Bromobenzeneacetic acid CAS No. 60686-79-5

(I+/-R)-I+/--Bromobenzeneacetic acid

Katalognummer: B14064759
CAS-Nummer: 60686-79-5
Molekulargewicht: 215.04 g/mol
InChI-Schlüssel: WAKFRZBXTKUFIW-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(I+/-R)-I+/–Bromobenzeneacetic acid is an organic compound that features a bromine atom attached to a benzene ring, which is further connected to an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (I+/-R)-I+/–Bromobenzeneacetic acid typically involves the bromination of benzene followed by the introduction of an acetic acid group. One common method is the bromination of benzene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting bromobenzene is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride in the presence of aluminum chloride to yield bromobenzeneacetic acid.

Industrial Production Methods

On an industrial scale, the production of (I+/-R)-I+/–Bromobenzeneacetic acid may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(I+/-R)-I+/–Bromobenzeneacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding benzeneacetic acid.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: Formation of benzoic acid or benzophenone.

    Reduction: Formation of benzeneacetic acid.

    Substitution: Formation of various substituted benzeneacetic acids depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Chemistry

(I+/-R)-I+/–Bromobenzeneacetic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, (I+/-R)-I+/–Bromobenzeneacetic acid is used to study enzyme interactions and metabolic pathways. Its derivatives can serve as probes or inhibitors in biochemical assays.

Medicine

The compound and its derivatives have potential therapeutic applications. They are investigated for their anti-inflammatory, analgesic, and antimicrobial properties. The bromine atom’s presence can enhance the compound’s biological activity and selectivity.

Industry

In the industrial sector, (I+/-R)-I+/–Bromobenzeneacetic acid is used in the manufacture of dyes, polymers, and other specialty chemicals. Its versatility allows for its incorporation into various industrial processes.

Wirkmechanismus

The mechanism of action of (I+/-R)-I+/–Bromobenzeneacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity. The acetic acid moiety can undergo ionization, facilitating interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzeneacetic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.

    Bromobenzene: Lacks the acetic acid moiety, limiting its applications in biological systems.

    Phenylacetic acid: Similar structure but without the bromine atom, leading to different chemical properties.

Uniqueness

(I+/-R)-I+/–Bromobenzeneacetic acid’s uniqueness lies in the presence of both the bromine atom and the acetic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Eigenschaften

CAS-Nummer

60686-79-5

Molekularformel

C8H7BrO2

Molekulargewicht

215.04 g/mol

IUPAC-Name

(2R)-2-bromo-2-phenylacetic acid

InChI

InChI=1S/C8H7BrO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H,10,11)/t7-/m1/s1

InChI-Schlüssel

WAKFRZBXTKUFIW-SSDOTTSWSA-N

Isomerische SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)Br

Kanonische SMILES

C1=CC=C(C=C1)C(C(=O)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.